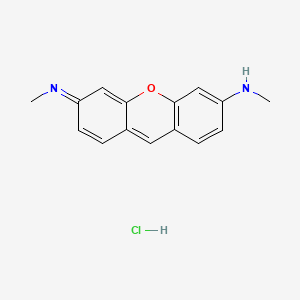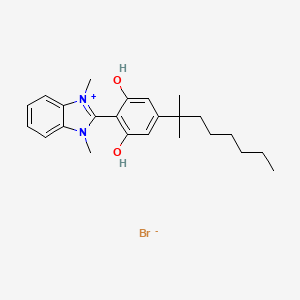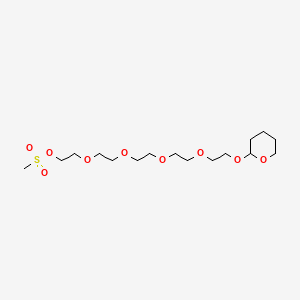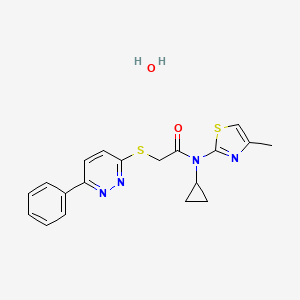
Acridine Red 3B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine Red is a synthetic dye belonging to the acridine family, known for its vibrant red color. It is primarily used in biological staining and fluorescence microscopy due to its ability to bind nucleic acids and emit fluorescence. Acridine Red has applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: Acridine Red can be synthesized through the condensation of 2,7-diaminofluorene with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures, around 180-200°C, to facilitate the formation of the acridine ring structure.
Industrial Production Methods: In industrial settings, the production of Acridine Red involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Acridine Red undergoes various chemical reactions, including:
Oxidation: Acridine Red can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert Acridine Red to its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Leuco Acridine Red.
Substitution: Various substituted acridine derivatives with altered chemical and physical properties.
科学研究应用
Acridine Red has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy to stain nucleic acids, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and leather industries for its bright and stable coloration.
作用机制
Acridine Red exerts its effects primarily through intercalation with nucleic acids. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This intercalation mechanism is also responsible for its fluorescence properties, making it a valuable tool in microscopy and imaging.
相似化合物的比较
Acridine Red is compared with other acridine derivatives and similar dyes:
Acridine Orange: Another acridine dye used for nucleic acid staining but emits green fluorescence.
Proflavine: An acridine derivative with antimicrobial properties, used in wound dressings.
Amsacrine: A chemotherapeutic agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness: Acridine Red is unique due to its specific red fluorescence emission, making it particularly useful in applications where differentiation from other fluorescent dyes is required. Its ability to bind nucleic acids and its potential anticancer properties further distinguish it from other similar compounds.
属性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
N-methyl-6-methyliminoxanthen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H |
InChI 键 |
IVHDZUFNZLETBM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)


![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)



![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)

